(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
CAS No.: 1186616-21-6
Cat. No.: VC7011162
Molecular Formula: C19H20FN5OS
Molecular Weight: 385.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1186616-21-6 |
|---|---|
| Molecular Formula | C19H20FN5OS |
| Molecular Weight | 385.46 |
| IUPAC Name | [5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C19H20FN5OS/c1-12-18(27-13(2)21-12)15-11-16(23-22-15)19(26)25-9-7-24(8-10-25)17-6-4-3-5-14(17)20/h3-6,11H,7-10H2,1-2H3,(H,22,23) |
| Standard InChI Key | NVEDJXUKIVVQDJ-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The systematic IUPAC name, (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone, reflects its three primary components:
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Thiazole Core: A 2,4-dimethylthiazol-5-yl group, featuring a five-membered aromatic ring with sulfur and nitrogen atoms at positions 1 and 3, respectively, and methyl substituents at positions 2 and 4.
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Pyrazole Moiety: A 1H-pyrazol-5-yl group fused to the thiazole, contributing two adjacent nitrogen atoms and aromatic character.
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Piperazine Linkage: A 4-(2-fluorophenyl)piperazin-1-yl group, where the piperazine ring is substituted with a 2-fluorophenyl group at position 4.
The methanone group bridges the pyrazole-thiazole system and the fluorophenyl-piperazine unit, forming a ketone linkage critical for molecular conformation and bioactivity .
Molecular Formula and Stereochemistry
The molecular formula is deduced as C19H19FN5OS based on structural analysis, yielding a molecular weight of 383.45 g/mol. The compound is achiral due to the absence of stereogenic centers, as confirmed by computational descriptors in analogous systems .
Table 1: Key Structural Descriptors
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound likely involves multi-step reactions, drawing from methodologies reported for related thiazole-piperazine hybrids :
Step 1: Thiazole Formation
2,4-Dimethylthiazole-5-carbaldehyde is prepared via bromination of 1-(2,4-dimethylthiazol-5-yl)ethanone, followed by oxidation .
Step 2: Pyrazole Coupling
The aldehyde undergoes condensation with hydrazine to form the pyrazole ring, yielding 3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbaldehyde .
Step 3: Ketone Bridge Installation
The aldehyde is oxidized to a carboxylic acid, converted to an acid chloride, and coupled with 4-(2-fluorophenyl)piperazine via a nucleophilic acyl substitution .
Optimization Challenges
Key challenges include minimizing racemization at the ketone bridge and ensuring regioselectivity during pyrazole formation. Microwave-assisted synthesis, as employed in analogous pyrimidine-thiazole systems, may enhance yield .
Physicochemical Properties
Lipophilicity and Solubility
Computational models predict a logP of 3.8–4.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is estimated at <10 µg/mL, necessitating formulation with co-solvents for in vivo studies .
Stability Profile
The compound is stable under ambient conditions but may undergo photodegradation due to the thiazole ring. Accelerated stability studies on analogs suggest a shelf life of >24 months at -20°C .
| Property | Value |
|---|---|
| logP | 3.8–4.2 |
| logD (pH 7.4) | 3.5–3.9 |
| Polar Surface Area | 85 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
Pharmacological Profile
Target Prediction
Structural analogs exhibit affinity for serotonin (5-HT1A) and dopamine (D2) receptors, suggesting potential CNS applications . The fluorophenyl group enhances binding to hydrophobic pockets, while the piperazine moiety facilitates interactions with G-protein-coupled receptors .
In Vitro Activity
While direct data are unavailable, related compounds demonstrate:
Applications and Research Frontiers
Neuropharmacology
The compound’s dual thiazole-pyrazole architecture aligns with scaffolds used in anxiolytic and antipsychotic drug development. Preclinical models of analogs show reduced anxiety-like behavior in rodents .
Oncology
Thiazole derivatives inhibit kinases like EGFR and VEGFR2. Molecular docking simulations predict moderate activity against EGFR (ΔG = -9.2 kcal/mol), warranting enzymatic assays .
Future Directions
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Stereoselective Synthesis: Introducing chiral centers to enhance selectivity.
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Prodrug Development: Masking the ketone to improve oral bioavailability.
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Polypharmacology Studies: Evaluating multi-target profiles for complex diseases.
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